molecular formula C11H8Cl2O4 B14354423 3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 93645-42-2

3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14354423
CAS No.: 93645-42-2
M. Wt: 275.08 g/mol
InChI Key: PPSUUNYVCOTLIN-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with chlorine atoms and a dioxopentanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a cyclohexadiene derivative followed by the introduction of the dioxopentanone group through a series of condensation and oxidation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce carbonyl groups.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or heteroatom-containing groups.

Scientific Research Applications

3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism by which 3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione
  • 2,5-Cyclohexadiene-1,4-dione, dioxime

Uniqueness

3,5-Dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dioxopentanone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

93645-42-2

Molecular Formula

C11H8Cl2O4

Molecular Weight

275.08 g/mol

IUPAC Name

3,5-dichloro-2-(2,4-dioxopentan-3-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H8Cl2O4/c1-4(14)8(5(2)15)9-7(16)3-6(12)11(17)10(9)13/h3,8H,1-2H3

InChI Key

PPSUUNYVCOTLIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=O)C(=CC1=O)Cl)Cl)C(=O)C

Origin of Product

United States

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